molecular formula C21H20O6 B2488080 Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate CAS No. 433698-72-7

Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2488080
CAS RN: 433698-72-7
M. Wt: 368.385
InChI Key: BCFCVCBMVHSCIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzofuran derivatives often involves strategic functionalization of the core benzofuran ring to introduce various substituents that alter the compound's physical and chemical properties. Synthesis routes may include steps such as cyclization, esterification, and electrophilic substitution, tailored to achieve the desired substitution pattern on the benzofuran ring (Yeong et al., 2018).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate, can be analyzed using techniques such as single-crystal X-ray diffraction. This method provides insights into the compound's crystal packing, intermolecular interactions, and the roles of hydrogen bonds in stabilizing the structure (Kaur et al., 2012).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and cycloaddition reactions. These reactions enable further functionalization of the benzofuran core and the introduction of diverse substituents, impacting the compound's reactivity and potential applications (Gao et al., 2011).

Scientific Research Applications

Renewable PET Production

Ethylene and biomass-derived furans, including compounds similar to Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate, are being researched for the production of biobased terephthalic acid precursors. This is part of an effort to create renewable PET (polyethylene terephthalate) materials. Studies have identified key side products and reaction pathways in the synthesis of these compounds, highlighting their potential in sustainable material production (Pacheco, Labinger, Sessions, & Davis, 2015).

Novel Synthesis Techniques

Researchers have developed novel synthesis methods for creating derivatives of benzofuran, a structural component of Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate. These methods involve reactions with various chemicals to create a range of compounds with potential applications in medicinal chemistry and material science (Gao, Liu, Jiang, & Li, 2011).

Inhibitory Activities

Studies have also explored the use of benzofuran derivatives in inhibiting biological processes. Compounds structurally related to Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate have been assessed for their potential as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are important in neurological function (Luo, Yu, Zhan, Parrish, Deschamps, Kulkarni, Holloway, Alley, Lahiri, Brossi, & Greig, 2005).

Crystal Structure Analysis

The crystal structures of compounds similar to Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate have been studied to understand their molecular configuration and interactions. This research provides insights into the physical and chemical properties of these compounds, which can inform their potential applications (Yeong, Chia, Quah, & Tan, 2018).

properties

IUPAC Name

ethyl 5-[(4-methoxycarbonylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-4-25-21(23)19-13(2)27-18-10-9-16(11-17(18)19)26-12-14-5-7-15(8-6-14)20(22)24-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFCVCBMVHSCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate

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